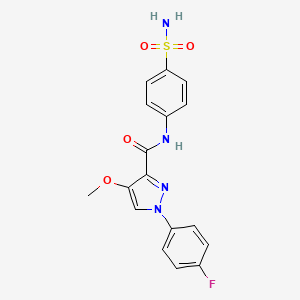
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazole derivative with the molecular formula C18H15FN4O5S . It contains a fluorophenyl group, a methoxy group, a sulfamoylphenyl group, and a pyrazole core .
Synthesis Analysis
The synthesis of such compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols for the functionalizing deboronation of alkyl boronic esters are well-established, but protodeboronation is not as well-developed . The Suzuki–Miyaura coupling is a common method used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole core, which is a five-membered ring with two nitrogen atoms . Attached to this core are a fluorophenyl group, a methoxy group, and a sulfamoylphenyl group .Chemical Reactions Analysis
Organoboron compounds, such as those used in the synthesis of this compound, can undergo a range of transformations, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . The boron moiety can be converted into a broad range of functional groups .作用機序
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves the selective blockade of the S1P1 receptor. The S1P1 receptor is expressed on the surface of various immune cells, including T cells and B cells. The receptor plays a critical role in regulating the egress of immune cells from lymphoid tissues into the bloodstream. By blocking this receptor, the compound prevents the migration of immune cells to inflamed tissues, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been found to reduce the number of circulating lymphocytes and to inhibit the migration of immune cells to inflamed tissues. Additionally, the compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the advantages of using 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its high selectivity for the S1P1 receptor. The compound has minimal off-target effects, which makes it an ideal tool for studying the role of the S1P1 receptor in various diseases. However, one of the limitations of using the compound is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has shown promising results in preclinical studies for the treatment of various diseases. Future research could focus on developing more potent and selective S1P1 receptor antagonists that can overcome the limitations of the current compound. Additionally, further studies could investigate the potential therapeutic benefits of the compound in other diseases such as cancer and Alzheimer's disease.
合成法
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-fluoroaniline, 4-aminobenzenesulfonamide, and 4-methoxyphenylhydrazine in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic benefits in various diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. The compound acts as a selective antagonist of the S1P1 receptor, which plays a crucial role in regulating immune cell trafficking. By blocking this receptor, the compound can prevent the migration of immune cells to inflamed tissues, thereby reducing inflammation and tissue damage.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4S/c1-26-15-10-22(13-6-2-11(18)3-7-13)21-16(15)17(23)20-12-4-8-14(9-5-12)27(19,24)25/h2-10H,1H3,(H,20,23)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYIXKANKLUWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

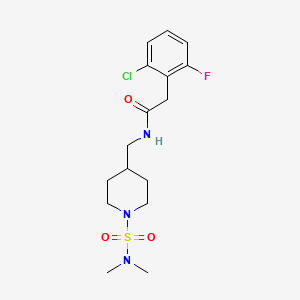


![3-(dimethylamino)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2470200.png)
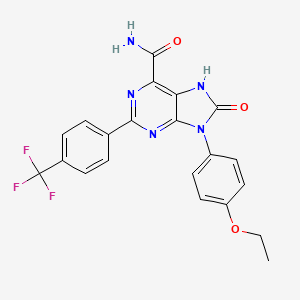
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2-quinolinylthio)acetamide](/img/structure/B2470203.png)
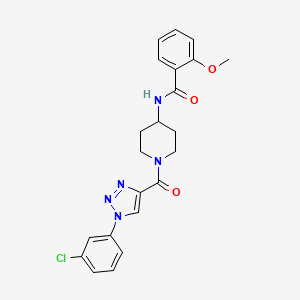

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2470207.png)
![ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2470208.png)
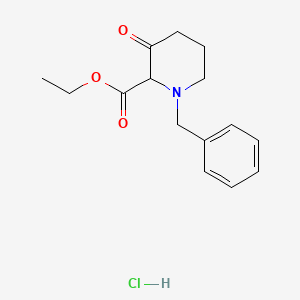
![(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2470212.png)
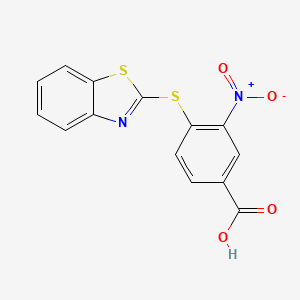
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2470215.png)